3-(tert-Butyl)-5-methyl-1H-pyrazole
Description
Significance of the Pyrazole (B372694) Core in Heterocyclic Chemistry Research
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a structure of immense importance in heterocyclic chemistry. numberanalytics.comnumberanalytics.com Its significance stems from its unique electronic properties, structural versatility, and wide-ranging applications across various scientific disciplines. numberanalytics.comnih.gov The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govnih.gov
First synthesized in the late 19th century, pyrazole's aromatic character allows it to undergo electrophilic substitution reactions, typically at the 4-position, while the 3- and 5-positions are more susceptible to nucleophilic attack due to the electronegativity of the adjacent nitrogen atoms. nih.gov This distinct reactivity provides a versatile platform for chemical modification. numberanalytics.com Furthermore, the N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, a valuable characteristic in the design of molecules that interact with biological targets. nih.gov The broad spectrum of biological activities exhibited by pyrazole-containing compounds, including anti-inflammatory, anticancer, and antimicrobial properties, underscores their critical role in drug discovery and development. numberanalytics.comnumberanalytics.commdpi.com Beyond pharmaceuticals, pyrazole derivatives are integral to agrochemicals, materials science for applications like luminescent compounds, and as versatile intermediates in organic synthesis. numberanalytics.commdpi.com
Academic Relevance of Substituted Pyrazoles in Advanced Chemical Synthesis
The academic relevance of substituted pyrazoles in advanced chemical synthesis is profound, with these compounds serving as versatile building blocks for a vast array of more complex molecules. mdpi.comnih.gov The ability to introduce a wide variety of functional groups onto the pyrazole ring allows for the fine-tuning of steric and electronic properties, which is crucial for creating tailored molecular architectures. nih.gov The synthesis of polysubstituted pyrazoles is a significant area of organic chemistry, often achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, a method that allows for considerable variation in the substituent groups. mdpi.com
In contemporary synthesis, substituted pyrazoles are key intermediates for constructing fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are themselves important scaffolds in medicinal chemistry. mdpi.com For instance, 5-aminopyrazoles are particularly useful templates for creating bicyclic nitrogen heterocycles with applications in both medicinal chemistry and material science. semanticscholar.orgmdpi.com The Vilsmeier-Haack reaction on hydrazones to produce pyrazole-4-carbaldehydes is another example of how substituted pyrazoles can be further functionalized. nih.gov Modern synthetic methods, including one-pot multicomponent processes and transition-metal-catalyzed reactions, have further expanded the toolkit for creating diverse pyrazole derivatives with high efficiency and regioselectivity. mdpi.comnih.gov
Research Landscape of 3-(tert-Butyl)-5-methyl-1H-pyrazole and its Analogues
The research landscape for this compound and its analogues is characterized by its role as a versatile building block in the synthesis of novel compounds with potential applications in various fields. The presence of the sterically bulky tert-butyl group and the methyl group on the pyrazole core provides a specific and stable scaffold for further chemical elaboration.
Recent research has demonstrated the utility of derivatives of this compound. For example, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine has been used as a starting material for synthesizing more complex molecules. One study reported its use in a condensation reaction with 2-pyridinecarboxaldehyde (B72084) to produce a novel N-pyrazolyl imine at ambient temperature. semanticscholar.orgmdpi.com This highlights the role of the amine-substituted analogue as a template for generating new heterocyclic structures. semanticscholar.org In another synthetic endeavor, the same 5-aminopyrazole derivative was reacted with 4-methylbenzenesulfonyl chloride to yield N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, a new pyrazole-based sulfonamide. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
3-tert-butyl-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-6-5-7(10-9-6)8(2,3)4/h5H,1-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJNZTKYZLLKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00242261 | |
| Record name | 3(5)-Methyl-5(3)-t-butylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96440-80-1 | |
| Record name | 3(5)-Methyl-5(3)-t-butylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096440801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(5)-Methyl-5(3)-t-butylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 Tert Butyl 5 Methyl 1h Pyrazole and Its Derivatives
Direct Synthetic Routes to the Pyrazole (B372694) Core
The construction of the pyrazole ring is the initial and most critical step in the synthesis of 3-(tert-butyl)-5-methyl-1H-pyrazole. Various methods have been developed to achieve this, primarily relying on the formation of the key nitrogen-nitrogen and carbon-nitrogen bonds that define the heterocyclic system.
Cyclocondensation Reactions with Hydrazine (B178648) Derivatives
The most classical and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, often referred to as the Knorr pyrazole synthesis. nih.govbeilstein-journals.org In the context of this compound, this involves the reaction of a β-diketone bearing a tert-butyl group and a methyl group with hydrazine.
The starting 1,3-dicarbonyl compound, 4,4-dimethyl-2,4-pentanedione, can be reacted with hydrazine hydrate (B1144303) or hydrazine hydrochloride. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of this reaction is a critical consideration, as the unsymmetrical nature of the diketone can potentially lead to two isomeric products. However, the steric bulk of the tert-butyl group generally directs the reaction to favor the formation of this compound.
A specific example involves the reaction of tert-butylhydrazine (B1221602) hydrochloride with 3-aminocrotononitrile, which serves as a precursor to the β-keto functionality. orgsyn.org This one-pot procedure provides a high yield of the corresponding 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, which can be further modified. orgsyn.org
Table 1: Reagents for Cyclocondensation Reactions
| 1,3-Dicarbonyl Precursor | Hydrazine Source | Key Product |
|---|---|---|
| 4,4-Dimethyl-2,4-pentanedione | Hydrazine hydrate | This compound |
Reaction Sequences from Beta-Keto Esters
Beta-keto esters are versatile building blocks in organic synthesis and provide an alternative route to the pyrazole core. These compounds can be reacted with hydrazine derivatives in a manner similar to 1,3-diketones. The reaction typically proceeds via the formation of a pyrazolone (B3327878) intermediate, which can then be further functionalized.
For instance, the reaction of a β-keto ester with hydrazine can lead to the formation of a 5-pyrazolone. Subsequent reactions can then be employed to introduce the desired substituents at the 3 and 5 positions of the pyrazole ring. While not a direct one-step synthesis of this compound, this strategy offers a modular approach to constructing a variety of substituted pyrazoles. nih.gov A related approach involves the samarium chloride-catalyzed acylation of β-ketoesters to generate 1,3-diketones in situ, which then undergo cyclization with hydrazine to form 3,4,5-substituted pyrazoles. nih.gov
Tandem Cross-Coupling and Electrocyclization Approaches
A more modern and elegant approach to pyrazole synthesis involves a tandem catalytic cross-coupling and electrocyclization sequence. organic-chemistry.orgacs.orgnih.govorganic-chemistry.org This methodology allows for the construction of highly substituted pyrazoles with a high degree of regiocontrol. organic-chemistry.orgorganic-chemistry.org The general strategy involves the palladium-catalyzed cross-coupling of an enol triflate with a diazoacetate, which generates a vinyl diazoacetate intermediate. organic-chemistry.orgnih.gov This intermediate then undergoes a thermal 1,5-electrocyclization to form the pyrazole ring. nih.gov
Optimization of this reaction has identified that using Pd(PPh₃)₄ as the catalyst, DMF as the solvent, and N-methylmorpholine (NMM) as the base provides the pyrazole product in high yield. nih.gov Simply heating the reaction mixture to 60°C after the cross-coupling step facilitates the thermal electrocyclization. nih.gov This method is particularly powerful as it allows for the introduction of a wide variety of substituents on the pyrazole core by simply changing the starting enol triflate and diazoacetate. organic-chemistry.orgacs.orgnih.gov While a specific example for the direct synthesis of this compound using this method is not detailed in the provided context, the versatility of this approach suggests its potential applicability.
Functionalization and Derivatization Approaches
Once the this compound core is synthesized, further functionalization can be carried out to introduce various chemical moieties, tailoring the molecule for specific applications.
Introduction of Carboxylic Acid Moieties
The introduction of a carboxylic acid group onto the pyrazole ring is a common and important transformation, as it provides a handle for further synthetic manipulations, such as amide bond formation.
The synthesis of 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylic acid can be achieved through various methods. One approach involves the regioselective synthesis from trichloromethyl enones. acs.org In this methodology, the reaction of a suitable enone with a hydrazine derivative can be controlled to produce either the 1,3- or 1,5-regioisomer of the pyrazole. acs.org The trichloromethyl group serves as a precursor to the carboxylic acid moiety. acs.org
Another route involves the direct synthesis from commercially available starting materials. Although the specific synthesis of 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylic acid is not explicitly detailed, the synthesis of the isomeric 1-(tert-Butyl)-5-methyl-1H-pyrazole-3-carboxylic acid is known. sigmaaldrich.com The synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid has been achieved by the oxidation of 3,5-dimethylpyrazole, followed by separation of the resulting dicarboxylic acid and the desired monocarboxylic acid. chemicalbook.com The resulting ester can then be saponified to the carboxylic acid. chemicalbook.com
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| 1-tert-Butyl-3-methyl-1H-pyrazole-5-carboxylic Acid |
| 4,4-Dimethyl-2,4-pentanedione |
| Hydrazine |
| Hydrazine hydrate |
| Hydrazine hydrochloride |
| tert-Butylhydrazine hydrochloride |
| 3-Aminocrotononitrile |
| 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine |
| Beta-keto ester |
| Pyrazolone |
| Samarium chloride |
| Enol triflate |
| Diazoacetate |
| Vinyl diazoacetate |
| Pd(PPh₃)₄ |
| N-methylmorpholine |
| Trichloromethyl enone |
| 1-(tert-Butyl)-5-methyl-1H-pyrazole-3-carboxylic acid |
| 3,5-Dimethylpyrazole |
| 5-Methyl-1H-pyrazole-3-carboxylic acid |
| 5-methylpyrazole-3-carboxylic acid ethyl ester |
Synthesis of 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl Chloride
A prevalent method for synthesizing 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride involves a two-step process that begins with the formation of the pyrazole ring, followed by chlorination.
The initial step is a Claisen-Schmidt condensation reaction. In this step, tert-butyl hydrazine is reacted with a β-keto ester, such as ethyl acetoacetate. This reaction is typically carried out in ethanol (B145695) at 80°C for 12 hours, with p-toluenesulfonic acid serving as a catalyst, to produce 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylic acid. This intermediate is then subjected to chlorination in the second step. The use of oxalyl chloride in anhydrous dichloromethane (B109758) converts the carboxylic acid into the corresponding acyl chloride, 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride. The tert-butyl group in this compound provides steric hindrance, which enhances the molecule's stability against nucleophilic attack. The carbonyl chloride group makes it a useful intermediate for creating amides, esters, and more complex heterocyclic structures through acylation and coupling reactions.
| Reactants | Reagents/Conditions | Product | Yield |
| tert-Butyl hydrazine, Ethyl acetoacetate | p-Toluenesulfonic acid, Ethanol, 80°C, 12h | 1-tert-Butyl-3-methyl-1H-pyrazole-5-carboxylic acid | 78-82% |
| 1-tert-Butyl-3-methyl-1H-pyrazole-5-carboxylic acid | Oxalyl chloride (2.2 equiv), Anhydrous dichloromethane | 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride | Not specified |
Amination Strategies for Pyrazolyl Amines
The introduction of an amino group to the pyrazole core is a key transformation for creating valuable building blocks in organic synthesis. Various strategies have been developed to achieve this, including direct synthesis and one-pot reductive amination pathways.
Synthesis of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine
The synthesis of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine is a known procedure that serves as a precursor for more complex pyrazole derivatives. proquest.commdpi.commdpi.comproquest.com While the specific details of its synthesis are often cited as being previously reported, it is a crucial starting material for subsequent reactions. proquest.commdpi.commdpi.comproquest.com
One-Pot Reductive Amination Pathways
One-pot reductive amination offers an efficient route to N-substituted pyrazolyl amines. proquest.comresearchgate.net This method typically involves the in situ formation of an N-(5-pyrazolyl)imine, which is then reduced to the corresponding amine. proquest.com For instance, the reaction of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde under solvent-free conditions at 120°C generates the corresponding imine intermediate. proquest.com This intermediate is subsequently reduced with sodium borohydride (B1222165) in methanol (B129727) at room temperature to yield 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. proquest.com This one-pot approach is advantageous due to its operational simplicity and the elimination of the need to isolate the intermediate imine. proquest.com
A key aspect of some reductive amination procedures is the choice of the reducing agent. While strong reducing agents like sodium borohydride are effective, they can be incompatible with acidic conditions. youtube.com In such cases, a milder reducing agent like sodium cyanoborohydride can be used, allowing the reaction to proceed in a single pot under conditions that might otherwise be problematic. youtube.com
| Reactants | Reagents/Conditions | Product | Yield |
| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine, p-Methoxybenzaldehyde | 1. Solvent-free, 120°C, 2h; 2. Sodium borohydride, Methanol, ambient temperature | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Good proquest.com |
Sulfonamidation Reactions
Sulfonamidation of aminopyrazoles provides a route to pyrazole-based sulfonamides, which are of interest in medicinal chemistry. mdpi.comnih.gov The reaction of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride in acetonitrile (B52724), mediated by triethylamine (B128534), yields N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. mdpi.com This reaction proceeds at room temperature over 12 hours and results in a good yield of the desired product. mdpi.com The resulting sulfonamide can be purified using column chromatography. mdpi.com
| Reactants | Reagents/Conditions | Product | Yield |
| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine, 4-Methylbenzenesulfonyl chloride | Triethylamine, Acetonitrile, Room temperature, 12h | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 88% mdpi.com |
Condensation Reactions to Form N-Pyrazolyl Imines
The condensation of aminopyrazoles with aldehydes is a straightforward method for the synthesis of N-pyrazolyl imines. mdpi.comproquest.comresearchgate.net For example, the reaction of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde (B72084) in methanol at room temperature, using magnesium sulfate (B86663) as a drying agent, produces (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine in good yield. mdpi.comproquest.com This uncatalyzed reaction is notable for its operational simplicity and clean reaction profile. mdpi.comproquest.com The resulting imines are valuable intermediates for the synthesis of fused pyrazole derivatives. proquest.com
| Reactants | Reagents/Conditions | Product | Yield |
| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine, 2-Pyridinecarboxaldehyde | Magnesium sulfate, Methanol, Ambient temperature, 24h | (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine | 81% mdpi.comproquest.com |
Synthesis of Diverse Polycyclic Pyrazole Derivatives (e.g., Pyrazolooxadiazoles, Pyrazolotriazines)
Starting from functionalized pyrazoles, a variety of fused polycyclic heterocyclic systems can be synthesized. These reactions often involve cyclization of appropriately substituted pyrazole precursors.
For instance, pyrazolo[1,5-a]-s-triazine derivatives can be prepared from 5-aminopyrazole-1-carbothioamides. rsc.orgrsc.org Condensation of these precursors with triethyl orthoformate leads to the formation of pyrazolotriazinethiones, which can be further functionalized. rsc.org Hydrazinolysis of these thiones can yield hydrazinopyrazolotriazines. rsc.org
Pyrazolotriazines have also been synthesized through the reaction of arylmethylidenehydrazones with triethyl orthoformate in the presence of acetic acid, or with nitrous acid. rsc.org Furthermore, pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines have been synthesized from sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate by reacting it with suitable heterocyclic amines and their diazonium salts. researchgate.net These fused systems are of interest due to their potential biological activities. researchgate.net
| Starting Material | Reagents/Conditions | Product Type |
| 5-Aminopyrazole-1-carbothioamides | Triethyl orthoformate, Methanol | Pyrazolo[1,5-a]-s-triazinethiones rsc.org |
| Pyrazolotriazinethiones | Hydrazine, Ethanol | Hydrazinopyrazolotriazines rsc.org |
| Arylmethylidenehydrazones | Triethyl orthoformate, Acetic acid | Pyrazolopyrimidines rsc.org |
| Arylmethylidenehydrazones | Nitrous acid | Pyrazolotriazines rsc.org |
| Sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate | Heterocyclic amines/diazonium salts | Pyrazolo[1,5-a]pyrimidines, Pyrazolo[5,1-c]triazines researchgate.net |
N-Acyl Pyrazole Derivatives Synthesis
The synthesis of N-acyl pyrazole derivatives is a key transformation for creating complex molecules with potential applications in various fields of chemistry. This process typically involves the reaction of a pyrazole with an acylating agent.
One common method for N-acylation involves the treatment of a pyrazole derivative with an acetyl chloride in the presence of a base like pyridine (B92270). jocpr.com For instance, 1-(4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-ethanone has been synthesized by reacting the corresponding 3,5-dimethyl-1H-pyrazole with acetyl chloride in pyridine at a controlled temperature of 0-5°C. jocpr.com After the addition, the reaction is typically brought to room temperature to ensure completion. jocpr.com
A related sulfonamidation reaction, which introduces a sulfonyl group instead of an acyl group, has been used to synthesize N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. mdpi.com This reaction is efficiently carried out by treating 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride in acetonitrile at room temperature, mediated by triethylamine. mdpi.com This particular synthesis yielded the desired product in 88% yield after 12 hours. mdpi.com
| Starting Pyrazole | Reagent | Solvent/Base | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole | Acetyl chloride | Pyridine | 1-[(4-(4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl]-ethanone | Not specified | jocpr.com |
| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride | Acetonitrile/Triethylamine | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 88% | mdpi.com |
Reaction Conditions and Optimization Studies
Solvent-Free Synthetic Protocols
Solvent-free synthesis offers significant environmental and economic advantages by eliminating the need for organic solvents. A one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been developed using a solvent-free condensation/reduction sequence. mdpi.com This process involves heating a mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde at 120°C for 2 hours, followed by reduction. mdpi.com This method is noted for its operational simplicity and short reaction time. mdpi.com
Similarly, a solvent-free approach has been successfully applied to the synthesis of 3,5-di-tert-butyl-1H-pyrazole. researchgate.net This is achieved by heating a mixture of 2,2',6,6'-tetramethyl-3,5-heptanedione and hydrazine monohydrate at 70°C for 2 hours, resulting in a high yield of 89%. researchgate.net
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, p-methoxybenzaldehyde | 120°C, 2 h, then reduction | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Good yield (not specified) | mdpi.com |
| 2,2',6,6'-Tetramethyl-3,5-heptanedione, Hydrazine monohydrate | 70°C, 2 h | 3,5-di-tert-Butyl-1H-pyrazole | 89% | researchgate.net |
Ambient-Temperature Synthesis Approaches
Conducting reactions at ambient temperature is another key strategy for developing more sustainable chemical processes. The synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine has been achieved in 81% yield through a condensation reaction at ambient temperature. mdpi.comproquest.comsemanticscholar.org This reaction involves stirring a mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol for 24 hours, using magnesium sulfate as a drying agent. mdpi.comproquest.comsemanticscholar.org This protocol is advantageous due to its operational simplicity, high atom economy, and clean reaction profile. semanticscholar.org
Furthermore, N-sulfonylation reactions to produce compounds like N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide can also be efficiently performed at room temperature. mdpi.com The synthesis of various other N-substituted pyrazole derivatives, such as those derived from N-Boc-piperidinyl precursors, has also been successfully carried out at room temperature. nih.gov
| Reactants | Solvent/Reagents | Time | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, 2-pyridinecarboxaldehyde | Methanol, Magnesium sulfate | 24 h | (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine | 81% | mdpi.comproquest.comsemanticscholar.org |
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, 4-methylbenzenesulfonyl chloride | Acetonitrile, Triethylamine | 12 h | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 88% | mdpi.com |
| tert-Butyl 3-[(Z)-3-(dimethylamino)-2-(methoxycarbonyl)prop-2-enoyl]piperidine-1-carboxylate, Phenylhydrazine | Ethanol | 18 h | tert-Butyl 3-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]piperidine-1-carboxylate | Not specified | nih.gov |
Catalytic Methodologies in Pyrazole Synthesis
Catalysis plays a pivotal role in modern organic synthesis, often enabling reactions that would otherwise be inefficient or unselective. In pyrazole synthesis, both acid and enzyme catalysts have been employed.
Laccase-catalyzed reactions involving this compound have been documented, where it reacts with catechols to form substituted products. smolecule.com Acid catalysts are also common. For example, p-toluenesulfonic acid monohydrate is used in the synthesis of a 5-acetyl-1H-pyrazole-3-carboxylic acid intermediate. google.com
The choice of catalyst can also direct the regioselectivity of the reaction. In the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles from trichloromethyl enones, the use of arylhydrazine hydrochlorides as the acid catalyst leads to the formation of the 1,3-regioisomer. acs.org In contrast, using the corresponding free hydrazine base results exclusively in the 1,5-regioisomer. acs.org This highlights the critical role of the catalyst in controlling the reaction outcome. acs.org
| Reaction Type | Catalyst | Substrates | Key Finding | Reference |
|---|---|---|---|---|
| Oxidation | Laccase | This compound, Catechols | Formation of substituted products. | smolecule.com |
| Intermediate Synthesis | p-Toluenesulfonic acid monohydrate | 2,3-Butanedione, Trialkyl orthoformate | Used for the synthesis of a 5-acetyl-1H-pyrazole-3-carboxylic acid intermediate. | google.com |
| Regiocontrolled Synthesis | Arylhydrazine hydrochlorides | Trichloromethyl enones, Arylhydrazines | Selectively produces the 1,3-regioisomer. | acs.org |
| Regiocontrolled Synthesis | Free Hydrazine (as a base) | Trichloromethyl enones, Arylhydrazines | Selectively produces the 1,5-regioisomer. | acs.org |
Spectroscopic and Crystallographic Elucidation of 3 Tert Butyl 5 Methyl 1h Pyrazole and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of 3-(tert-butyl)-5-methyl-1H-pyrazole, offering precise information about its atomic connectivity and molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different proton environments within the molecule. The proton at the C4 position of the pyrazole (B372694) ring typically appears as a singlet in the range of δ 5.9-6.1 ppm. smolecule.com For a related N-methylated analogue, N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, this H-4 proton signal is observed at 5.74 ppm. mdpi.com
The tert-butyl group gives rise to a characteristic sharp singlet, integrating to nine protons, typically found between δ 1.25 and 1.35 ppm. smolecule.com In the aforementioned N-methylated analogue, this signal is located at 1.24 ppm. mdpi.com The methyl group at the C5 position also produces a singlet, with its chemical shift being influenced by the other substituents on the pyrazole ring. For instance, in N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the methyl group attached to the pyrazole ring resonates at 3.40 ppm. mdpi.com The NH proton of the pyrazole ring often presents as a broad signal due to proton exchange and quadrupole broadening, and its chemical shift can vary significantly depending on the solvent and concentration.
Table 1: ¹H NMR Chemical Shifts for this compound and an Analogue
| Functional Group | Chemical Shift (δ, ppm) in this compound smolecule.com | Chemical Shift (δ, ppm) in N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.com |
|---|---|---|
| Pyrazole H-4 | 5.9 - 6.1 | 5.74 |
| tert-Butyl (9H) | 1.25 - 1.35 | 1.24 |
| Pyrazole-CH₃ (3H) | Not specified | 3.40 |
| Phenyl-CH₃ (6H) | Not applicable | 2.48 |
| Phenyl Hm (4H) | Not applicable | 7.34 |
| Phenyl Ho (4H) | Not applicable | 7.78 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon framework. For N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the carbon signals have been explicitly assigned. mdpi.com The C3 and C5 carbons of the pyrazole ring are observed at 160.9 ppm and 130.9 ppm, respectively. mdpi.com The C4 carbon appears at 103.7 ppm. mdpi.com The quaternary carbon of the tert-butyl group resonates at 32.4 ppm, while its methyl carbons are found at 30.4 ppm. mdpi.com The methyl carbon attached to the pyrazole nitrogen (MeN) is located at 35.6 ppm. mdpi.com In N-unsubstituted pyrazoles, the signals for C3 and C5 can be broadened due to the prototropic exchange between the two nitrogen atoms, leading to a tautomeric equilibrium. nih.gov
Table 2: ¹³C NMR Chemical Shifts for N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.com
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C3 (pyrazole) | 160.9 |
| C5 (pyrazole) | 130.9 |
| C4 (pyrazole) | 103.7 |
| Cq (tert-Butyl) | 32.4 |
| 3Me (tert-Butyl) | 30.4 |
| MeN (pyrazole) | 35.6 |
| 2Me (phenyl) | 21.9 |
| Co (phenyl) | 129.0 |
| Cm (phenyl) | 129.8 |
| Ci (phenyl) | 135.8 |
| Cp (phenyl) | 145.9 |
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Experiments (e.g., COSY, NOESY)
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in unambiguously assigning proton and carbon signals and elucidating the spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. slideshare.netlibretexts.org In pyrazole derivatives, COSY spectra would show correlations between vicinal protons, aiding in the assignment of complex spectra, especially in highly substituted analogues. core.ac.uknih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. slideshare.netlibretexts.orgkau.edu.sa This is particularly useful for determining the regiochemistry of substitution on the pyrazole ring. For instance, a NOESY experiment could show a correlation between the N-H proton and the protons of the substituent at either the C3 or C5 position, confirming the dominant tautomeric form in solution. It can also be used to establish the relative stereochemistry in chiral pyrazole derivatives. kau.edu.sa
Solid-State NMR Spectroscopy (e.g., ¹⁵N CP/MAS NMR) for Tautomerism and Dynamics
Solid-state NMR (ssNMR) spectroscopy is a powerful tool for studying the structure and dynamics of pyrazoles in the solid phase, where molecular motion is restricted. bohrium.com Cross-polarization magic-angle spinning (CP/MAS) techniques are commonly employed.
¹⁵N CP/MAS NMR: This technique is particularly sensitive to the electronic environment of the nitrogen atoms and is invaluable for investigating the annular tautomerism in N-unsubstituted pyrazoles. scilit.comresearchgate.net The chemical shifts of the two nitrogen atoms in the pyrazole ring are different, allowing for the identification of the specific tautomer present in the crystalline state. researchgate.net For example, in a study of 1H-pyrazole-3-(N-tert-butyl)-carboxamide, ¹⁵N CP/MAS NMR, in conjunction with ¹³C CP/MAS NMR, confirmed the presence of the 3-substituted tautomer in the solid state. researchgate.net The observed chemical shifts in the solid state can differ from those in solution due to intermolecular hydrogen bonding. scilit.com
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR) spectroscopy, provides information about the functional groups and bonding within a molecule.
Fourier Transform Infrared (FTIR) and ATR Spectroscopy
The FTIR spectrum of pyrazole derivatives exhibits characteristic absorption bands. For N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the C-H stretching vibrations of the pyrazole and benzene (B151609) rings are observed around 2957 cm⁻¹. mdpi.com The C=N stretching of the pyrazole ring and C=C stretching of the benzene ring appear at 1595 cm⁻¹. mdpi.com Other notable bands include those for the sulfonyl group (SO₂) at approximately 1363 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric), and the S-N stretching vibration around 892 cm⁻¹. mdpi.com In N-H pyrazoles, the N-H stretching vibration is a key feature. In the absence of hydrogen bonding, this band appears around 3400-3500 cm⁻¹. However, intermolecular hydrogen bonding, which is common in pyrazoles, causes this band to broaden and shift to lower frequencies. researchgate.net
Table 3: Characteristic FTIR-ATR Bands for N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.comresearchgate.net
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 2957 | ν C–Hpyrazole and ν C–Hbenzene |
| 2901, 2862 | ν C–H |
| 1595 | ν C=Npyrazole and C=Cbenzene |
| 1363 | νa SO₂ |
| 1170 | νs SO₂ |
| 892 | ν S–N |
| 676 | ν S–C |
Mass Spectrometry (MS) Characterization
Mass spectrometry serves as a fundamental analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives, while also offering insights into their structural features through fragmentation analysis.
Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. For this compound, the mass spectrum would be expected to show a prominent molecular ion (M⁺˙) peak corresponding to its molecular weight. The fragmentation process is typically dictated by the stability of the resulting carbocations and neutral radicals.
Key expected fragmentation pathways for this compound include:
Loss of a methyl radical (•CH₃): A common fragmentation for methylated aromatic compounds, leading to a significant [M-15]⁺ ion.
Loss of a tert-butyl radical (•C(CH₃)₃): Cleavage of the bond between the pyrazole ring and the bulky tert-butyl group would result in an [M-57]⁺ ion. This fragmentation is often favorable due to the formation of the stable tert-butyl radical.
Formation of a tropylium-like ion: Rearrangement and fragmentation of the tert-butyl group itself can occur, for instance, through the loss of isobutylene (B52900).
The relative abundance of these and other fragment ions provides a unique fingerprint for the molecule, aiding in its identification.
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), is invaluable for the unambiguous determination of a compound's elemental formula by providing highly accurate mass measurements.
For this compound (C₈H₁₄N₂), the theoretical exact mass of the protonated molecule [M+H]⁺ is 139.1235. ESI-HRMS analysis would confirm this value with a very low margin of error, typically in the parts-per-million (ppm) range. This high accuracy allows for confident differentiation from other compounds with the same nominal mass but different elemental compositions.
In studies of related pyrazole derivatives, ESI-HRMS has been routinely employed for structural confirmation. For example, the elemental formula of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide was confirmed by observing the pseudo-molecular ion [M+H]⁺ at an m/z of 462.1516, which corresponded to the calculated formula C₂₂H₂₈N₃O₄S₂⁺ with a mass error of -1.30 ppm. mdpi.com Similarly, the structure of 1-tert-butyl-3-methyl-1H-pyrazole-5-amine was verified via HRMS (ESI), which found the [M+H]⁺ ion at m/z 175.09738 against a calculated value of 175.0984 for C₉H₁₁N₄. orgsyn.org These examples highlight the power of HRMS in the characterization of novel pyrazole analogues.
X-ray Crystallography for Molecular and Supramolecular Structure Determination
X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms. It is also the most powerful method for analyzing supramolecular assemblies governed by intermolecular forces.
Single-crystal X-ray diffraction analysis has been used to determine the solid-state structure of pyrazoles containing the tert-butyl and methyl substituents. The compound this compound exists as one of two possible tautomers, and its crystal structure has been reported as being isomorphous with that of 3-methyl-5-trimethylsilyl-1H-pyrazole. nih.gov
The crystallographic data for the isomorphous silyl (B83357) analogue provides insight into the structural parameters of this compound. nih.gov The analysis of 3-tert-butyl-pyrazolo[5,1-с] fu-berlin.denih.govmdpi.comtriazine derivatives further demonstrates how the bulky tert-butyl group influences the conformation of the heterocyclic core in the solid state. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₁₄N₂Si |
| Crystal System | Tetragonal |
| Space Group | I-4 |
| a (Å) | 19.221 (3) |
| c (Å) | 10.5812 (18) |
| Volume (ų) | 3909.4 (15) |
| Z | 16 |
| Temperature (K) | 100 |
For unsymmetrically substituted pyrazoles like this compound, annular prototropic tautomerism can result in two different isomers: 3-tert-butyl-5-methyl-1H-pyrazole and 5-tert-butyl-3-methyl-1H-pyrazole. While these tautomers can exist in equilibrium in solution, it is common for one form to be preferentially adopted in the highly ordered crystalline state. nih.gov
X-ray crystallographic studies have unambiguously shown that the compound exists as the 5-tert-butyl-3-methyl-1H-pyrazole tautomer in the solid state. nih.gov This preference is consistent with theoretical calculations and observations on other substituted pyrazoles, which indicate that bulkier substituents tend to favor the C3 position (which becomes the C5 position in the tautomer with hydrogen on the adjacent nitrogen). nih.govmdpi.com In another related case, the crystal structure of 1H-pyrazole-3-(N-tert-butyl)-carboxamide was determined, confirming it exists as the 3-substituted tautomer in the solid phase. researchgate.net The solid-state structure of 5-tert-butyl-3-methyl-1H-pyrazole showed well-ordered molecules at low temperatures, although rotational disorder of the tert-butyl group has been observed at higher temperatures (240 K). nih.gov
The supramolecular structure of pyrazoles in the solid state is dominated by hydrogen bonding. The pyrazole ring is an excellent hydrogen bonding synthon, possessing both a hydrogen bond donor (the pyrrole-like N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen atom). mdpi.com This dual functionality allows for the formation of various self-assembled structures, including dimers, trimers, tetramers, and linear chains (catemers). nih.govmdpi.com
Polymorphism Studies
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials and pharmaceutical sciences. While dedicated and extensive polymorphism studies on this compound are not widely documented in the reviewed scientific literature, an examination of its isomers and structurally related pyrazole derivatives provides significant insights into its potential solid-state behavior. The structural diversity observed in analogous compounds suggests that this compound may also exhibit polymorphic tendencies influenced by factors such as temperature and substituent effects.
Research into the broader family of pyrazoles indicates that they can form a variety of hydrogen-bonded structures, including dimers, trimers, tetramers, and catemers (chain-like structures). iucr.org This propensity for forming different supramolecular assemblies is a key factor that can give rise to polymorphism. For instance, the crystal structures of 4-halogenated-1H-pyrazoles demonstrate this variability, where 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole are isostructural and form trimeric units, while 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole each form distinct catemeric structures. mdpi.com This highlights how subtle changes to the pyrazole core can lead to different packing motifs in the solid state.
A pertinent example that sheds light on the potential for polymorphism in substituted pyrazoles comes from the study of its isomer, 5-tert-butyl-3-methyl-1H-pyrazole. This compound has been shown to be isomorphous with 3-methyl-5-trimethylsilyl-1H-pyrazole. A notable finding from crystallographic analysis is the temperature-dependent behavior of the tert-butyl group. In the crystal structure of 5-tert-butyl-3-methyl-1H-pyrazole determined at 240 K, the tert-butyl group exhibited rotational disorder. In contrast, the trimethylsilyl (B98337) group in its isomorphous counterpart was found to be well-ordered at a lower temperature of 100 K. This temperature-dependent disorder is a strong indicator that the compound may exist in different crystalline forms under varying thermal conditions, a hallmark of polymorphism.
The phenomenon of tautomerism in pyrazoles, where a proton can reside on either of the two nitrogen atoms, also plays a role in the final crystal structure. For this compound, X-ray crystallographic studies have confirmed the prevalence of the 3-tert-butyl-5-methyl tautomer in the solid state. smolecule.com The molecules in the crystal lattice are organized through intermolecular N-H···N hydrogen bonds, which can lead to the formation of cyclic dimers, trimers, or infinite chains, further contributing to the possibility of different packing arrangements. smolecule.com
Given the observed structural diversity in closely related pyrazole derivatives, including the temperature-dependent disorder of its isomer, it is reasonable to infer that this compound could also exhibit polymorphism. However, to confirm this and to fully characterize its potential polymorphs, further detailed investigations involving techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and variable-temperature X-ray diffraction would be necessary.
Table 1: Crystallographic Data for 5-tert-butyl-3-methyl-1H-pyrazole and an Isomorphous Analogue
| Parameter | 5-tert-butyl-3-methyl-1H-pyrazole | 3-methyl-5-trimethylsilyl-1H-pyrazole |
| Formula | C₈H₁₄N₂ | C₇H₁₄N₂Si |
| Crystal System | Tetragonal | Tetragonal |
| Space Group | I4₁/a | I4₁/a |
| Temperature | 240 K | 100 K |
| Key Feature | Rotational disorder of the tert-butyl group | Well-ordered trimethylsilyl groups |
Computational and Theoretical Investigations of 3 Tert Butyl 5 Methyl 1h Pyrazole
Density Functional Theory (DFT) Calculations
DFT has proven to be a powerful tool for examining the intricacies of pyrazole (B372694) derivatives. For related compounds, DFT calculations, often using functionals like B3LYP and M06-2X with basis sets such as TZVP and 6-311+G(d,p), have been employed to optimize molecular geometries and predict various spectroscopic properties. nih.gov
Molecular Geometry Optimization
Theoretical studies on substituted pyrazoles have utilized methods like DFT with the B3LYP/6-311++G(d,p) basis set to determine their structures. nih.gov These calculations help in understanding the influence of substituents, such as the tert-butyl and methyl groups in 3-(tert-butyl)-5-methyl-1H-pyrazole, on the pyrazole ring's geometry. For instance, in a study of 3(5)-substituted pyrazoles, it was found that bulkier groups tend to favor occupation at the C3 position for higher stability. nih.gov The optimization process yields critical data on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule. In a related study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, geometry optimization at the B3LYP/6-31G(d) level indicated a planar conformation. nih.gov
Table 1: Selected Optimized Geometrical Parameters for a Pyrazole Derivative
| Parameter | Bond Length (Å) / Angle (°) |
|---|---|
| C3-N2 | Data not available |
| N2-N1 | Data not available |
| N1-C5 | Data not available |
| C5-C4 | Data not available |
| C4-C3 | Data not available |
| C3-N2-N1 | Data not available |
| N2-N1-C5 | Data not available |
Vibrational Frequencies Prediction and Assignment
Computational methods are also used to predict the vibrational spectra (infrared and Raman) of pyrazole derivatives. For example, the vibrational frequencies of 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile were calculated using DFT (B3PW91) to aid in the assignment of experimental infrared spectra. iu.edu.sa This analysis helps in identifying characteristic vibrational modes associated with the pyrazole ring and its substituents. For this compound, this would involve assigning frequencies for the C-H, N-H, C-N, and C-C stretching and bending vibrations.
Table 2: Predicted Vibrational Frequencies and Assignments for a Pyrazole Derivative
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| Data not available | N-H stretch |
| Data not available | C-H stretch (tert-butyl) |
| Data not available | C-H stretch (methyl) |
| Data not available | Pyrazole ring stretch |
Chemical Shift Calculation and Correlation with Experimental Data
DFT calculations are widely used to predict NMR chemical shifts (¹H and ¹³C). nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly applied for this purpose. nih.goviu.edu.sa Studies on similar pyrazole compounds have shown that the accuracy of predicted chemical shifts can depend on the choice of the functional and basis set. nih.gov For instance, in a study of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, the B97D and TPSSTPSS functionals were found to be highly accurate. nih.gov The experimental ¹H NMR spectrum of this compound shows a characteristic singlet for the pyrazole H-4 proton around 5.9-6.1 ppm and a singlet for the tert-butyl group at approximately 1.25-1.35 ppm. smolecule.com Computational predictions can be correlated with these experimental values to validate the theoretical model.
Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Related Pyrazole
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| C3 | Data not available | Data not available |
| C4 | 85.2 | Data not available |
| C5 | 148.1 | Data not available |
| C (tert-butyl) | 32.3 | Data not available |
| CH₃ (tert-butyl) | 30.6 | Data not available |
| CH₃ (methyl) | Data not available | Data not available |
Note: Specific calculated chemical shifts for this compound were not available. Experimental data is from a related N-substituted derivative. mdpi.comresearchgate.net
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Hyperpolarizability)
Analysis of the electronic structure provides insights into the reactivity and electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's electronic stability and reactivity. nih.gov For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO gap was calculated to be approximately 4.458 eV, suggesting high electronic stability. nih.gov Such analyses for this compound would reveal how the electron-donating tert-butyl and methyl groups influence its electronic properties.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
TD-DFT is a computational method used to investigate the electronic transitions of molecules, providing theoretical UV-Vis absorption spectra. nih.gov This method allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the experimental spectrum. nih.gov For example, TD-DFT calculations on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid predicted a prominent absorption peak around 251 nm, attributed to a π → π* transition. nih.gov Similar investigations on this compound would help in understanding its photophysical properties.
Tautomerism Studies through Computational Methods
Pyrazoles substituted at the 3 and 5 positions can exist in two tautomeric forms. Computational methods are instrumental in studying the relative stabilities of these tautomers. nih.govresearchgate.net For 3(5)-substituted pyrazoles, the tautomeric equilibrium is influenced by the electronic nature and steric bulk of the substituents. nih.govmdpi.com DFT calculations can predict the energy difference between the tautomers, thereby indicating the predominant form in the gas phase or in solution. nih.govresearchgate.net For instance, studies on 1H-pyrazole-3-(N-tert-butyl)-carboxamide have utilized DFT calculations to investigate its tautomeric behavior. researchgate.net In the case of this compound, computational studies would clarify whether the 3-tert-butyl-5-methyl or the 5-tert-butyl-3-methyl tautomer is more stable and how the equilibrium is affected by different environments.
Gas Phase and Solution Phase Tautomeric Equilibria Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool to investigate the relative stabilities of these tautomers. ijpcbs.com Studies on analogous substituted pyrazoles have shown that the environment plays a critical role in the position of the tautomeric equilibrium. ijpcbs.commdpi.com
In the gas phase, the relative stability is determined by the intrinsic electronic effects of the substituents. For many substituted pyrazoles, one tautomer is generally more stable than the other. mdpi.com When moving to a solvent environment, the equilibrium can shift significantly. The solvent's polarity and its ability to form hydrogen bonds can preferentially stabilize one tautomer over the other. ijpcbs.com For instance, polar solvents might stabilize the tautomer with a larger dipole moment, while protic solvents can engage in specific hydrogen-bonding interactions. ijpcbs.commdpi.com For the related compound 1H-pyrazole-3-(N-tert-butyl)-carboxamide, studies have shown that while one tautomer exists in the solid state, both are present in solution in a temperature-dependent ratio. researchgate.net
Theoretical calculations typically involve geometry optimization of both tautomers followed by frequency calculations to confirm they are true minima on the potential energy surface. The relative energies, after corrections for zero-point vibrational energy (ZPVE), are then used to predict the equilibrium constant. The influence of solvents is often modeled using continuum models like the Polarizable Continuum Model (PCM). ijpcbs.com
| Tautomer | Environment | Relative Energy (kcal/mol) | Predominant Form |
|---|---|---|---|
| This compound | Gas Phase | ΔE₁ | Dependent on substituent electronic effects |
| 5-(tert-Butyl)-3-methyl-1H-pyrazole | Gas Phase | ΔE₂ | |
| This compound | Non-polar Solvent (e.g., Chloroform) | ΔG₁ (solv) | Influenced by dipole moment and general solvation |
| 5-(tert-Butyl)-3-methyl-1H-pyrazole | Non-polar Solvent (e.g., Chloroform) | ΔG₂ (solv) | |
| This compound | Polar Solvent (e.g., Water) | ΔG₃ (solv) | Influenced by polarity and specific H-bonding |
| 5-(tert-Butyl)-3-methyl-1H-pyrazole | Polar Solvent (e.g., Water) | ΔG₄ (solv) |
Note: The values (ΔE, ΔG) are illustrative of the type of data generated from computational models and depend on the specific level of theory and basis set used.
Energy Landscape and Proton Mobility Investigations
The interconversion between the two tautomers involves an intramolecular proton transfer. Computational studies can map the energy landscape of this process, identifying the transition state and calculating the associated energy barrier. ijpcbs.com This energy barrier is a direct measure of proton mobility. A low barrier indicates rapid interconversion, which can be so fast that NMR spectroscopy shows averaged signals for the two tautomers. nih.gov
The proton transfer can occur directly across the ring, but this is often a high-energy process. More commonly, it is facilitated by a "step-wise" mechanism involving self-association into dimers or trimers, especially in the gas phase and in non-polar solvents. nih.gov In these aggregates, one molecule acts as a proton donor while another acts as a proton acceptor, creating a bridge that significantly lowers the energy barrier for the transfer. In protic solvents, solvent molecules can play a similar role, forming a proton-relay bridge.
Intermolecular Interactions and Supramolecular Architectures Modeling
The ability of this compound to form specific intermolecular interactions governs its assembly into larger supramolecular structures in the solid state. Computational modeling is essential for analyzing and understanding these non-covalent interactions.
Hydrogen Bonding Analysis (N-H…N, N-H…O, C-H…π)
The pyrazole ring is an excellent motif for hydrogen bonding, as it contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). mdpi.com
N-H…N Interactions: This is the most common hydrogen bonding motif in pyrazoles, leading to the formation of centrosymmetric dimers or catemeric chains. mdpi.com
N-H…O Interactions: If other functional groups containing oxygen (like carbonyls or ethers) are present in the molecular system or solvent, strong N-H…O bonds can form. mdpi.com
C-H…π Interactions: The electron-rich pyrazole ring can act as a π-acceptor for C-H bonds. Studies on related pyrazole structures have identified C-H…π(pyrazole) interactions as a key force in building molecular stacks. nih.gov Furthermore, C-H bonds from the tert-butyl or methyl groups can interact with aromatic rings in other molecules. nih.govresearchgate.net
| Interaction Type | Description | Typical Computational Parameters |
|---|---|---|
| N-H···N | Interaction between the N-H of one pyrazole and the lone pair of the N atom of another. | Distance (H···N) ~1.8-2.2 Å; Angle (N-H···N) > 150° |
| N-H···O | Interaction between the pyrazole N-H and an oxygen acceptor. | Distance (H···O) ~1.7-2.1 Å; Angle (N-H···O) > 160° |
| C-H···π | Interaction of an alkyl C-H bond with the face of the pyrazole ring. | Distance (H···π-centroid) ~2.5-2.9 Å |
Pi-Stacking Interactions (π…π)
The aromatic pyrazole ring can engage in π-π stacking interactions with other pyrazole rings or other aromatic systems. nih.gov Theoretical studies have shown that these interactions are not typically "sandwich" style but prefer a parallel-displaced or twisted conformation to minimize repulsion and maximize favorable dispersion and electrostatic interactions. rsc.org Orbital analysis reveals that these displaced geometries lead to a favorable net bonding character between the rings. rsc.org The presence of the tert-butyl group can sterically influence the geometry of these π-π interactions.
Molecular Modeling and Docking Studies (Focus on theoretical interaction principles)
Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a macromolecule (receptor), such as a protein or enzyme. While specific biological activities are outside this scope, the theoretical principles of docking are highly relevant. Pyrazole derivatives are known to be scaffolds in medicinal chemistry. nih.gov
In a theoretical docking study of this compound, the molecule would be treated as a flexible ligand. The simulation would explore various possible conformations and orientations within a target binding pocket. The primary goal is to find the pose with the lowest binding energy. nih.gov
The interaction energy is calculated as a sum of several terms, including:
Hydrogen Bonding: The N-H donor and N acceptor of the pyrazole ring can form key hydrogen bonds with amino acid residues (e.g., with the backbone carbonyls or side chains of Asp, Glu, Ser).
Hydrophobic Interactions: The bulky and non-polar tert-butyl group is well-suited to fit into hydrophobic pockets of a receptor, contributing favorably to the binding affinity through the hydrophobic effect.
Van der Waals Forces: These are ubiquitous attractive and repulsive forces between the ligand and the protein atoms.
π-π Stacking: The pyrazole ring can stack with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
These theoretical studies provide a rational framework for understanding the non-covalent forces that would govern the interaction of this specific pyrazole with a biological target. nih.gov
Computational Molecular Descriptors Analysis (e.g., TPSA, LogP, Hydrogen Bond Acceptors/Donors)
Computational methods are used to calculate molecular descriptors that predict the physicochemical properties of a molecule. These descriptors are crucial for assessing its potential behavior in various chemical and biological systems. For this compound, key descriptors can be readily calculated. ambeed.com
Topological Polar Surface Area (TPSA): This is the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a molecule's transport properties, such as intestinal absorption or blood-brain barrier penetration. For this compound, the TPSA is primarily contributed by the two nitrogen atoms of the pyrazole ring.
LogP (Octanol-Water Partition Coefficient): This value represents the lipophilicity (fat-solubility) of a compound. It is calculated as the logarithm of the ratio of the concentration of the compound in octanol (B41247) to its concentration in water. A positive LogP indicates higher lipophilicity. The presence of the large tert-butyl group is expected to give this molecule a significant positive LogP value. Various computational methods (e.g., XLOGP3, WLOGP, iLOGP) exist to estimate this value. ambeed.com
Hydrogen Bond Donors/Acceptors: The number of potential hydrogen bond donors and acceptors is a fundamental descriptor. This compound has one hydrogen bond donor (the N-H group) and one effective hydrogen bond acceptor (the sp² nitrogen atom).
| Descriptor | Definition | Predicted Value/Count |
|---|---|---|
| Molecular Formula | Elemental composition | C₈H₁₄N₂ |
| Molecular Weight | Mass of one mole of the substance | 138.21 g/mol |
| Hydrogen Bond Donors | Number of N-H or O-H bonds | 1 |
| Hydrogen Bond Acceptors | Number of N or O atoms | 1 |
| Rotatable Bonds | Number of bonds allowing free rotation | 1 (C-C bond of tert-butyl) |
| TPSA | Topological Polar Surface Area | ~28.8 Ų |
| Consensus LogP | Predicted lipophilicity | ~2.0 - 2.5 |
Note: TPSA and LogP values are estimates based on standard computational algorithms and may vary slightly between different calculators.
Reactivity and Reaction Mechanisms of 3 Tert Butyl 5 Methyl 1h Pyrazole Derivatives
Nucleophilic Substitution Reactions with Varied Nucleophiles
The pyrazole (B372694) ring system possesses distinct nucleophilic and electrophilic sites. The nitrogen atoms, particularly the sp2-hybridized nitrogen, are basic and can react with electrophiles. nih.gov Conversely, the carbon atoms at positions 3 and 5 can be susceptible to nucleophilic attack, especially when activated by appropriate functional groups. nih.gov
Derivatives of 3-(tert-butyl)-5-methyl-1H-pyrazole readily undergo nucleophilic substitution reactions. For instance, 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride serves as a key intermediate that reacts with various nucleophiles such as amines, alcohols, and thiols to yield the corresponding amides, esters, and thioesters. This reactivity is fundamental for introducing the pyrazole moiety into larger molecules.
A notable example is the synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. This reaction involves the treatment of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride in the presence of triethylamine (B128534) in acetonitrile (B52724) at room temperature. mdpi.comresearchgate.net The reaction proceeds via a double N-sulfonylation of the amino group. mdpi.com
Another important reaction is the C-N bond formation to produce compounds like N-(1-tert-Butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine. This synthesis is achieved by reacting 1-tert-butyl-3-methyl-1H-pyrazol-5-amine with 2-chloropyridine. orgsyn.org The tert-butyl group in this product can be subsequently removed under acidic conditions, demonstrating its role as a protecting group. orgsyn.org
The table below summarizes key nucleophilic substitution reactions involving derivatives of this compound.
| Starting Material | Nucleophile/Reagent | Product | Reaction Conditions |
| 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride | Amines, Alcohols, Thiols | Amides, Esters, Thioesters | Not specified |
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 4-methylbenzenesulfonyl chloride | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | Triethylamine, Acetonitrile, Room Temperature, 12 h |
| 1-tert-butyl-3-methyl-1H-pyrazol-5-amine | 2-chloropyridine | N-(1-tert-Butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine | Not specified |
Hydrolysis Pathways and Products
The hydrolysis of derivatives of this compound is a significant reaction, particularly for the deprotection of functional groups or the synthesis of carboxylic acid derivatives. For example, 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride can be hydrolyzed in the presence of water to form 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylic acid.
A noteworthy application of hydrolysis is the removal of the tert-butyl group from the pyrazole nitrogen. The tert-butyl group on the 5-aminopyrazole system can exhibit unusual lability. orgsyn.org For instance, N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine can be deprotected by heating in aqueous trifluoroacetic acid to yield N-(3-methyl-1H-pyrazol-5-yl)pyridin-2-amine. orgsyn.org This ease of deprotection makes the tert-butyl group an atom-economic protecting group, with isobutylene (B52900) being the byproduct. orgsyn.org
| Starting Material | Reagents | Product | Reaction Conditions |
| 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride | Water | 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylic acid | Not specified |
| N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine | Trifluoroacetic acid, Water | N-(3-methyl-1H-pyrazol-5-yl)pyridin-2-amine | Heat to 95 °C for 3 hours |
Reduction Reactions and Specific Conditions
Reduction reactions of this compound derivatives provide access to valuable building blocks, such as pyrazole-methanamines and pyrazole-methanols. The carbonyl group of 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride can be reduced to form 1-tert-butyl-3-methyl-1H-pyrazole-5-methanol under specific conditions.
A common synthetic route to (3-tert-butyl-1H-pyrazol-5-yl)methanamine involves the condensation of 3-tert-butyl-1H-pyrazole-5-carboxaldehyde with an amine source to form an imine intermediate, which is then reduced using mild reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation.
An efficient one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported. mdpi.com This process involves the initial solvent-free condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde to form an N-(5-pyrazolyl)imine intermediate in situ. This intermediate is then reduced with sodium borohydride in methanol (B129727) at ambient temperature to afford the final product in good yield. mdpi.com The absence of the azomethine proton signal in the 1H-NMR spectrum confirms the successful reduction of the imine. mdpi.com
| Starting Material | Reagents | Product | Reaction Conditions |
| 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride | Not specified | 1-tert-butyl-3-methyl-1H-pyrazole-5-methanol | Specific conditions required |
| 3-tert-butyl-1H-pyrazole-5-carboxaldehyde | Ammonia/Amine, then Sodium borohydride or Catalytic hydrogenation | (3-tert-butyl-1H-pyrazol-5-yl)methanamine | Not specified |
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde | Sodium borohydride in methanol | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Ambient temperature |
Cycloaddition Reactions (e.g., Aza-Diels-Alder Cycloadditions)
Cycloaddition reactions are powerful tools for the construction of complex heterocyclic systems. Pyrazole derivatives, particularly those with imine functionalities, can participate in aza-Diels-Alder reactions. semanticscholar.orgwikipedia.org This reaction is a modification of the Diels-Alder reaction where a nitrogen atom replaces a carbon in either the diene or dienophile. wikipedia.org
N-(5-pyrazolyl)imines, derived from 5-aminopyrazoles, have been utilized in aza-Diels-Alder cycloaddition reactions with electrophilic intermediates like α-oxoketenes and arynes to synthesize pyrazolopyrid-4-ones and isoquinolines, respectively. semanticscholar.org For example, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, synthesized from the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde (B72084), is a potential substrate for such reactions. semanticscholar.org
The reactivity in Diels-Alder reactions can be influenced by substituents on the pyrazole ring. For instance, 4H-pyrazoles with electron-withdrawing fluoro substituents react rapidly as dienes without the need for an acid catalyst. nih.gov While the specific aza-Diels-Alder reactions of this compound are not extensively detailed in the provided context, the general reactivity of pyrazole derivatives in such cycloadditions is well-established. nih.govsemanticscholar.org
Coordination Chemistry of 3 Tert Butyl 5 Methyl 1h Pyrazole and Its Ligands
Synthesis of Metal Complexes with Pyrazole (B372694) Ligands
The synthesis of metal complexes featuring pyrazole-based ligands is a well-established area of inorganic chemistry. These syntheses typically involve the reaction of a pyrazole derivative with a metal salt in a suitable solvent. In the case of 3-(tert-butyl)-5-methyl-1H-pyrazole, its role as a ligand is primarily seen in the formation of tris(pyrazolyl)borate, often referred to as "scorpionate" ligands. These ligands have been instrumental in stabilizing a wide range of metal-organic coordination compounds. nih.gov
The general approach to synthesizing complexes with substituted pyrazoles involves the direct reaction of the pyrazole with a metal halide or another simple metal salt. For instance, complexes of the related 3,5-di-tert-butyl-1H-pyrazole have been synthesized by reacting it with cobalt(II) chloride. smolecule.com While specific synthetic procedures for simple metal complexes of solely this compound are not extensively detailed in the available literature, the principles of pyrazole coordination chemistry suggest that similar methods would be applicable. The reaction would likely proceed by the displacement of labile ligands from the metal salt by the pyrazole, forming a new coordination complex.
The coordination of pyrazole ligands to transition metals occurs through the lone pair of electrons on the sp²-hybridized nitrogen atom (the pyridinic nitrogen). The other nitrogen atom (the pyrrolic nitrogen) is typically protonated in the free ligand and is not directly involved in coordination unless deprotonated. Pyrazole and its derivatives can act as monodentate ligands, or they can bridge two metal centers.
In complexes containing this compound, the coordination is expected to occur via the less sterically hindered nitrogen atom. The bulky tert-butyl group at the 3-position significantly influences which nitrogen atom is more accessible for coordination. Theoretical studies on asymmetrically substituted pyrazoles have shown that the position of the substituents can direct the coordination. nih.gov
The tert-butyl group is known for exerting significant steric hindrance, which can have a profound impact on the kinetics and thermodynamics of complex formation. smolecule.comchemrxiv.org In the context of this compound, the bulky tert-butyl group at the 3-position plays a critical role in determining the geometry and stability of the resulting metal complexes.
Characterization of Coordination Compounds
The characterization of coordination compounds involving pyrazole ligands relies on a combination of structural and spectroscopic techniques. These methods provide crucial information about the geometry of the complex, the nature of the metal-ligand bonding, and the electronic environment of the metal center.
In coordination complexes, the pyrazole ligand would adopt a specific orientation relative to the metal center. The bond lengths and angles within the complex provide direct evidence of the coordination geometry. For instance, in tris(3-tert-butyl-5-methyl)pyrazolylborate supported metal complexes, the pyrazole rings coordinate to the metal in a tridentate fashion. nih.gov
Table 1: Crystallographic Data for 5-tert-butyl-3-methyl-1H-pyrazole
| Parameter | Value | Reference |
| Empirical Formula | C₈H₁₄N₂ | nih.gov |
| Crystal System | Tetragonal | nih.gov |
| Space Group | I4₁/a | nih.gov |
| Supramolecular Feature | N-H···N hydrogen-bonded tetramer | nih.gov |
Spectroscopic techniques are invaluable for characterizing metal-pyrazole complexes, particularly in solution.
Infrared (IR) Spectroscopy: Coordination of the pyrazole ligand to a metal center typically results in shifts in the vibrational frequencies of the pyrazole ring. The N-H stretching vibration, if present in the free ligand, may be altered or disappear upon deprotonation and coordination. New bands corresponding to metal-nitrogen vibrations can sometimes be observed in the far-IR region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic metal complexes in solution. Upon coordination, the chemical shifts of the pyrazole ring protons and carbons are affected. The large tert-butyl group provides a distinct singlet in the ¹H NMR spectrum, which can be a useful probe for studying the complex's environment, although its 27-proton resonance can sometimes obscure other important signals. nih.gov
UV-Visible Spectroscopy: The electronic spectrum of a metal complex provides information about the d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand. The position and intensity of these bands are sensitive to the coordination geometry and the nature of the ligands.
Influence of Substituents on Coordination Modes and Complex Stability
The nature and position of substituents on the pyrazole ring have a significant impact on the coordination modes and stability of the resulting metal complexes. In this compound, the combination of a sterically demanding tert-butyl group and a less bulky methyl group creates a unique ligand profile.
The steric bulk of the tert-butyl group can enforce a specific coordination geometry and may prevent the formation of highly crowded coordination spheres. researchgate.net This steric hindrance can also influence the stability of the complex, with studies on related systems suggesting that bulkier substituents can lead to more stable complexes. nih.gov The electronic properties of the substituents also play a role; the electron-donating nature of the alkyl groups (tert-butyl and methyl) increases the electron density on the pyrazole ring, which can enhance its ability to donate to the metal center, thereby increasing the stability of the complex.
Ligand Design and Functionalization for Specific Coordination Geometries
The tailored design of ligands derived from this compound is a cornerstone for achieving specific coordination geometries and influencing the reactivity of metal centers. The strategic placement of the sterically demanding tert-butyl group at the 3-position and the smaller methyl group at the 5-position provides a powerful tool for chemists to control the coordination environment around a metal ion.
One of the most prominent classes of ligands derived from this pyrazole are the tris(pyrazolyl)borates, commonly known as "scorpionates." The tris(3-tert-butyl-5-methyl-pyrazol-1-yl)hydridoborate, [TptBu,Me]-, is a classic example of a tripodal ligand that creates a well-defined, sterically hindered coordination pocket. nih.gov The bulky tert-butyl groups form a protective shield around the coordinated metal, preventing the approach of additional ligands or solvent molecules. This steric hindrance is instrumental in stabilizing lower coordination numbers and unusual geometries. For instance, in a bis[tris(3-tert-butyl-5-methyl-pyrazol-1-yl)hydridoborato]ytterbium(II) complex, the steric crowding is so significant that while one [TptBu,Me]- ligand binds in the expected tridentate (κ³) fashion, the second ligand is forced to coordinate in a bidentate (κ²) mode. nih.gov This demonstrates how the ligand's architecture directly dictates the resulting coordination geometry, in this case, a distorted octahedron. nih.gov
Functionalization of the pyrazole backbone beyond the alkyl substituents opens avenues for creating more complex and multifunctional ligands. The introduction of other donor groups onto the pyrazole ring or its substituents can lead to ligands with varied denticity and electronic properties. For example, linking pyrazole units through organic spacers can generate ditopic or polytopic ligands capable of bridging multiple metal centers, facilitating the construction of coordination polymers and metal-organic frameworks. The combination of the pyrazole's inherent coordinating ability with the steric influence of the tert-butyl group allows for precise control over the structural and electronic properties of the resulting metal complexes. acs.org
The table below summarizes key ligands derived from this compound and their impact on coordination geometry.
| Ligand Name | Common Abbreviation | Typical Coordination Mode | Resulting Geometry Features |
| tris(3-tert-butyl-5-methyl-pyrazol-1-yl)hydridoborate | [TptBu,Me]- | κ³, Tripodal | Creates a sterically hindered pocket, stabilizes low coordination numbers, distorted geometries. nih.gov |
| 3-(Pyrid-2-yl)-5-tertbutyl-1H-pyrazole | HpytBuPz | Bidentate, Bridging | Can form polynuclear clusters (e.g., Au₄) and act as a metalloligand for other ions. acs.org |
| Dichloridobis(3,5-di-tert-butyl-1H-pyrazole-κN)cobalt(II) | N/A | Monodentate | Steric bulk leads to intramolecular H-bonding, influencing ligand orientation. researchgate.net |
Hydrogen Bonding in Metal-Pyrazole Complexes (Intra- and Intermolecular)
Hydrogen bonding plays a critical role in the crystal engineering of metal-pyrazole complexes, influencing their supramolecular assembly, solid-state architecture, and even the conformation of individual complex molecules. These interactions can be broadly categorized as intermolecular (between separate molecules) and intramolecular (within the same molecule).
Intermolecular Hydrogen Bonding: In the solid state, pyrazole derivatives containing an N-H proton are excellent hydrogen bond donors, while the sp²-hybridized nitrogen atom is an effective acceptor. This leads to the frequent formation of N-H···N hydrogen bonds, which direct the self-assembly of molecules into well-defined patterns such as dimers, trimers, tetramers, and infinite chains. nih.gov For example, 5-tert-butyl-3-methyl-1H-pyrazole, a tautomer of the title compound, is known to form a hydrogen-bonded tetramer in the crystalline state. nih.govmdpi.com
In the context of coordination compounds, intermolecular hydrogen bonds often occur between complex units, linking them into larger supramolecular structures. A notable example is seen in tripodal cobalt complexes where two homochiral units, [Co(tren)(MepyrzH)₃]³⁺ and [Co(tren)(Mepyrz)₃], form a dimer. mdpi.comnih.govresearchgate.net This dimeric structure is held together by three strong Npyrazole–H···Npyrazolate hydrogen bonds, demonstrating how these specific interactions can be used to assemble complex, multi-component systems. mdpi.comnih.govresearchgate.net These interactions are often cooperative with π-π stacking between the pyrazole rings, further stabilizing the supramolecular assembly. mdpi.com
Intramolecular Hydrogen Bonding: Intramolecular hydrogen bonds are also a significant structural feature, particularly in complexes where steric crowding influences the ligand conformation. In dichloridobis(3,5-di-tert-butyl-1H-pyrazole-κN)cobalt(II), the immense steric bulk of the two tert-butyl groups on each pyrazole ligand forces a conformation that allows for the formation of an intramolecular N-H···Cl hydrogen bond. researchgate.net This interaction forms a five-membered ring (graph set S(5)) and is a direct consequence of the ligand's steric parameters, which shield the metal center and dictate the orientation of the ligands. researchgate.net This type of hydrogen bonding is less common but demonstrates how ligand design can pre-organize a complex for specific intramolecular interactions.
The following table provides examples of hydrogen bonding parameters observed in pyrazole-containing structures.
| Compound/Complex | Hydrogen Bond Type | Donor-Acceptor | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Reference |
| 3-methyl-5-dihydro-1H-naphtho[1,2-d]pyrazole hemihydrochloride | Intermolecular | N⁺-H···N | 2.714(3) | 1.63(3) | 169(3) | nih.gov |
| Dichloridobis(3,5-di-tert-butyl-1H-pyrazole-κN)cobalt(II) | Intramolecular | N-H···Cl | 3.259(2) | 2.45 | 152 | researchgate.net |
| Cobalt Tripodal Dimer {Co(tren)(MepyrzH₀.₅)₃₁.₅}₂ | Intermolecular | N-H···N | N/A | N/A | N/A | nih.gov |
Advanced Applications in Materials Science and Catalysis Research
Role as Building Blocks for Polymer Synthesis
The inherent stability and functionalization potential of the pyrazole (B372694) ring make 3-(tert-Butyl)-5-methyl-1H-pyrazole and its derivatives attractive building blocks for polymer chemistry. smolecule.commdpi.commdpi.com While the direct polymerization of the parent compound is not common, its derivatives are instrumental in creating polymers with specialized properties. The pyrazole structure serves as a robust scaffold that can be modified to introduce reactive groups suitable for polymerization. smolecule.com
A significant application lies in the synthesis of polyurethanes and polyureas. For instance, the derivative 3-tert-butyl-5-isocyanato-1-methyl-1H-pyrazole, which can be synthesized from an aminopyrazole precursor, contains a highly reactive isocyanate group. vulcanchem.com This group readily participates in addition reactions with alcohols and amines, serving as a cross-linking agent to form stable and resilient polyurethane and polyurea networks. vulcanchem.com The presence of the tert-butyl group in these polymers can enhance properties such as thermal stability and solubility in organic solvents.
Furthermore, pyrazole derivatives, including those that can be derived from this compound such as pyrazole-dicarboxylic acids, are used as organic linkers in the formation of coordination polymers and Metal-Organic Frameworks (MOFs), which are discussed in more detail in section 7.3. rsc.orgnih.gov The ability to tailor the functional groups on the pyrazole ring allows for precise control over the resulting polymer's architecture and properties.
Table 1: Polymer Applications of Functionalized Pyrazole Derivatives
| Derivative Class | Polymer Type | Role of Pyrazole Unit | Reference(s) |
|---|---|---|---|
| Isocyanate-functionalized pyrazoles | Polyurethanes, Polyureas | Cross-linking agent | vulcanchem.com |
Integration into Novel Catalytic Systems
Pyrazole derivatives are highly effective ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. smolecule.comnih.gov The resulting metallo-organic complexes often exhibit significant catalytic activity. This compound, with its specific steric and electronic properties, is a valuable component in the design of advanced catalysts, particularly in pincer-type complexes. nih.gov
Pincer complexes are a class of organometallic compounds where a central metal atom is held in a rigid tridentate ligand framework. Protic pyrazole-based pincer ligands have been shown to be highly effective in catalysis. For example, a ruthenium(II) complex featuring a pincer ligand with a tert-butyl substituted pyrazole arm demonstrates reversible deprotonation. nih.gov This proton-responsive behavior is crucial for its catalytic activity in reactions such as the transfer hydrogenation of ketones. nih.gov
Beyond ruthenium, pyrazole-based pincer ligands have been successfully used to create manganese(I) catalysts. mdpi.comdntb.gov.ua These novel NNN (denoting the three nitrogen donor atoms) pincer manganese complexes have shown high efficiency in the α-alkylation of ketones with alcohols. mdpi.comdntb.gov.ua Similarly, platinum complexes with NNN pincer-type pyrazole ligands have been synthesized and studied for their reactivity. researchgate.net The steric bulk of the tert-butyl group on the pyrazole ring can influence the coordination geometry around the metal center, fine-tuning the catalyst's selectivity and activity.
Table 2: Examples of Catalytic Systems Incorporating Pyrazole Ligands
| Metal Center | Ligand Type | Application | Key Finding | Reference(s) |
|---|---|---|---|---|
| Ruthenium(II) | Protic Pincer (tBuLH₂) | Transfer Hydrogenation | Reversible deprotonation of the pyrazole NH group is key to catalytic activity. | nih.gov |
| Manganese(I) | NNN Pincer | α-Alkylation of Ketones | Efficient catalytic activity for C-C bond formation. | mdpi.comdntb.gov.ua |
| Palladium(II) | PCN Pincer | C-H Activation | Methyl substitution on the pyrazole ring prevents undesirable "rollover" C-H activation. | core.ac.uk |
Development of Materials with Specific Properties (e.g., Supramolecular Architectures)
The ability of pyrazoles to act as versatile ligands is central to their use in constructing complex supramolecular architectures and functional materials like Metal-Organic Frameworks (MOFs). mdpi.com MOFs are crystalline, porous materials built from metal nodes connected by organic linker molecules. Pyrazole-based ligands, such as those derived from this compound, are excellent candidates for these linkers. researchgate.net
Researchers have synthesized numerous MOFs using pyrazole-functionalized carboxylic acid ligands. rsc.orgnih.gov These materials can be designed to have specific pore sizes and chemical environments, making them suitable for applications like the selective adsorption of organic dyes or harmful substances like formaldehyde (B43269) from the air. rsc.orgnih.gov For instance, a metal (Al or Zr) pyrazole-dicarboxylate MOF demonstrated a high capacity for capturing formaldehyde through a mild chemisorption mechanism, with the advantage of being regenerable without significant energy input. nih.gov
Beyond traditional MOFs, pyrazole ligands have been used to create novel coordination materials with unique properties. A tritopic pyrazole-based organoarsine ligand was used to synthesize Arsenic Coordination Materials (AsCMs) with zinc and nickel. digitellinc.com These materials exhibited unusual "pinwheel"-shaped pores and, in the case of the nickel-based structure, showed potential as a stable and reversible sensor for sulfur dioxide. digitellinc.com Furthermore, cobalt and nickel-based MOFs generated with a flexible bis-pyrazole ligand have been shown to exhibit both interesting magnetic properties and proton conductivity, making them multifunctional materials. acs.org The steric influence of the tert-butyl group on the pyrazole ring can play a role in directing the final structure and properties of these complex architectures. nih.gov
Table 3: Pyrazole-Based Supramolecular Materials
| Material Type | Ligand | Metal(s) | Key Property/Application | Reference(s) |
|---|---|---|---|---|
| Metal-Organic Framework (MOF) | Pyrazole-functionalized carboxylic acid | Zn | Selective adsorption of cationic organic dyes | rsc.org |
| Metal-Organic Framework (MOF) | Pyrazole-dicarboxylate | Al, Zr | Reversible capture of formaldehyde | nih.gov |
| Multifunctional MOF | Bis-pyrazole and 2-sulphono terephthalic acid | Co, Ni | Proton conductivity and magnetic properties (Single Molecule Magnet behavior for Co-MOF) | acs.org |
Chemosensing Applications
The pyrazole scaffold is a cornerstone in the design of chemosensors, which are molecules designed to detect specific ions or molecules with high sensitivity and selectivity. nih.govresearchgate.net Pyrazole derivatives are particularly effective as fluorescent and colorimetric probes for detecting metal ions. rsc.orgresearchgate.net The two adjacent nitrogen atoms in the pyrazole ring provide an excellent coordination site for metal ions. Upon binding, the electronic properties of the molecule can change, leading to a detectable signal such as a change in color or an increase in fluorescence intensity ("turn-on" sensor). semanticscholar.org
Pyrazole-based sensors have been developed for the selective detection of biologically and environmentally important metal ions, including Zn²⁺, Cd²⁺, and Fe³⁺. semanticscholar.org For example, a specific pyrazole sensor molecule exhibited a 20-fold increase in fluorescence upon binding to Zn²⁺, with much lower response to the chemically similar Cd²⁺, demonstrating high selectivity. semanticscholar.org
Derivatives of this compound are also promising for sensor development. The isocyanate derivative, for example, can be used to create self-assembled monolayers (SAMs) on gold surfaces. vulcanchem.com Such functionalized surfaces have potential in biosensor applications, where the bulky tert-butyl group can play a crucial role by minimizing non-specific adsorption of other molecules, thereby improving the signal-to-noise ratio of the sensor. vulcanchem.com Furthermore, pyrazole-based MOFs can also function as sensors, as demonstrated by a nickel-arsenic coordination material that reversibly senses sulfur dioxide (SO₂). digitellinc.com
Table 4: Chemosensing Applications of Pyrazole Derivatives
| Sensor Type | Target Analyte | Principle of Detection | Role of Pyrazole/Derivative | Reference(s) |
|---|---|---|---|---|
| Fluorescent Sensor | Zn²⁺, Cd²⁺ | Fluorescence "turn-on" (Photoinduced Electron Transfer - PET) | Acts as the core of the fluorophore and the metal binding site. | semanticscholar.org |
| Fluorescent Sensor | Fe³⁺ | Selective fluorescence enhancement | Forms a complex with Fe³⁺ leading to a 30-fold increase in emission. | semanticscholar.org |
| Surface-Based Sensor | General Biosensing | Self-Assembled Monolayers (SAMs) | Isocyanate derivative allows covalent attachment to surfaces; tert-butyl group minimizes fouling. | vulcanchem.com |
Structure Activity Relationship Sar Studies in Pyrazole Based Scaffolds
Systematic Modification of Substituents on the Pyrazole (B372694) Ring
Systematic modification of substituents on the pyrazole ring is a fundamental strategy in medicinal chemistry to explore and optimize the biological activity of lead compounds. nih.gov In the context of 3-(tert-butyl)-5-methyl-1H-pyrazole, the tert-butyl and methyl groups at positions 3 and 5, respectively, are key determinants of its properties.
Research has shown that the nature of substituents at the C3 and C5 positions significantly impacts the tautomeric equilibrium and, consequently, the molecule's interactions with biological targets. nih.govmdpi.com For instance, studies on various 3,5-disubstituted pyrazoles have revealed that bulky substituents tend to favor specific tautomeric forms. nih.gov In the case of this compound, the sterically demanding tert-butyl group at C3 is expected to influence the preferred tautomer. Theoretical calculations have indicated that for many pyrazoles, bulkier groups are more stable at the C3 position. mdpi.com
Furthermore, the introduction of different functional groups at these positions can drastically alter the molecule's electronic and steric properties. ijrpr.com For example, replacing the methyl group with other alkyl or aryl groups, or introducing hydrogen bond donors or acceptors, can modulate properties like lipophilicity, solubility, and binding affinity to target proteins. nih.govijrpr.com The exploration of such modifications allows for the fine-tuning of the molecule's activity for specific applications. ijrpr.com
Correlation Between Structural Features and Physicochemical Properties
The structural features of this compound, namely the tert-butyl and methyl substituents, directly correlate with its physicochemical properties. These properties are crucial for its behavior in various chemical and biological systems.
Molecular Weight and Shape: The molecular formula of this compound is C₈H₁₄N₂. smolecule.com The tert-butyl group imparts a specific three-dimensional shape to the molecule, which can be crucial for its interaction with the binding pockets of enzymes or receptors. The steric bulk of this group can provide selectivity for certain biological targets by preventing binding to others.
Polar Surface Area (PSA): The topological polar surface area (TPSA) is a descriptor used to estimate the transport properties of drugs. It is calculated based on the surface areas of polar atoms (in this case, the nitrogen atoms of the pyrazole ring). The substituents on the ring can influence the TPSA, which in turn affects properties like oral bioavailability. nih.gov
Data Table: Calculated Physicochemical Properties of Pyrazole Derivatives
| Compound | Molecular Weight ( g/mol ) | LogP (Lipophilicity) | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |
| Pyrazole | 68.08 | 0.33 | 28.8 | 1 | 1 | 0 |
| 3-Methylpyrazole | 82.10 | 0.75 | 28.8 | 1 | 1 | 0 |
| 3,5-Dimethylpyrazole | 96.13 | 1.17 | 28.8 | 1 | 1 | 0 |
| 3-tert-Butyl-1H-pyrazole | 124.20 | 2.01 | 28.8 | 1 | 1 | 1 |
| This compound | 138.22 | 2.43 | 28.8 | 1 | 1 | 1 |
Note: The values in this table are estimated using computational software and are for illustrative purposes.
Influence of Tautomerism on Molecular Interactions
Annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles, where the proton on the nitrogen atom can migrate between the two nitrogen atoms (N1 and N2). nih.govresearchgate.net This results in two different tautomeric forms, which can have distinct chemical and physical properties. In the case of 3,5-disubstituted pyrazoles like this compound, this equilibrium is between this compound and 5-(tert-butyl)-3-methyl-1H-pyrazole.
The position of this tautomeric equilibrium is influenced by several factors, including:
Electronic effects of substituents: Electron-donating groups and electron-withdrawing groups on the pyrazole ring can stabilize or destabilize one tautomer over the other. researchgate.netmdpi.com
Steric effects of substituents: Bulky substituents can favor the tautomer where they experience less steric hindrance. nih.gov Theoretical studies have suggested that bulkier groups often prefer the C3 position. mdpi.com
Solvent effects: The polarity of the solvent can influence the tautomeric equilibrium by stabilizing one form through intermolecular interactions like hydrogen bonding. nih.govnih.gov In some cases, water molecules have been shown to lower the energy barrier between tautomers by forming hydrogen bonds. nih.gov
Intramolecular hydrogen bonding: The presence of substituents capable of forming intramolecular hydrogen bonds with the pyrazole N-H can significantly favor a particular tautomer. mdpi.com
Design Principles for Pyrazole-Based Research Probes and Scaffolds
The versatility of the pyrazole scaffold makes it an attractive starting point for the design of research probes and new molecular entities. nih.gov The SAR knowledge gained from studying compounds like this compound informs several key design principles:
Substituent-Directed Properties: The choice of substituents at positions 3 and 5 is a primary tool for modulating physicochemical properties. Bulky, lipophilic groups like tert-butyl can be used to increase membrane permeability and explore hydrophobic binding pockets. Smaller, more polar groups can enhance aqueous solubility.
Tautomer Control for Specific Interactions: By carefully selecting substituents, it is possible to favor a specific tautomer and thereby control the geometry and hydrogen bonding pattern of the molecule. This is crucial for designing molecules that can selectively bind to a target. nih.govmdpi.com
Scaffold Rigidity and Flexibility: The pyrazole ring itself is a relatively rigid aromatic system. The substituents, however, can introduce varying degrees of flexibility. For example, the number of rotatable bonds in the substituents can be adjusted to optimize the conformational profile of the molecule for better target engagement. nih.gov
Bioisosteric Replacement: The methyl and tert-butyl groups can be replaced by other functional groups with similar steric or electronic properties (bioisosteres) to fine-tune the molecule's activity and ADME profile.
The structure-activity relationship of this compound highlights the critical role that substituents on the pyrazole ring play in defining a molecule's properties and potential applications. The systematic modification of these substituents, guided by an understanding of their influence on physicochemical properties and tautomerism, is a powerful strategy in the design of novel pyrazole-based compounds for a wide range of scientific and industrial purposes. The principles derived from studying such fundamental structures continue to drive innovation in the development of new research probes and therapeutic agents.
Future Research Directions and Concluding Remarks
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern chemistry. For 3-(tert-butyl)-5-methyl-1H-pyrazole, future research should prioritize the exploration of "green" synthetic strategies. This includes the use of catalytic methods, particularly with non-phosgene reagents, to enhance safety and scalability. vulcanchem.com Traditional syntheses of pyrazoles often involve the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. mdpi.com Future work could focus on one-pot multicomponent processes, which offer advantages in terms of atom economy and reduced waste. mdpi.com Investigating the use of renewable starting materials and environmentally benign solvents would also be a significant step towards sustainability. unive.it
Key areas for research in sustainable synthesis include:
Catalytic Approaches: Developing novel catalysts that can facilitate the synthesis under milder conditions with high selectivity.
Flow Chemistry: Utilizing microreactor technology for safer, more efficient, and scalable production.
Alternative Reagents: Exploring safer alternatives to hazardous reagents like phosgene (B1210022) and its derivatives. vulcanchem.com
Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the structural and electronic properties of this compound is crucial for its application. While standard techniques like NMR and mass spectrometry provide valuable data, advanced methods can offer deeper insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of this compound shows characteristic signals that confirm its structure. smolecule.com The pyrazole (B372694) H-4 proton typically appears as a singlet around δ 5.9-6.1 ppm. smolecule.com The tert-butyl group protons resonate as a singlet at approximately δ 1.25-1.35 ppm. smolecule.com
Mass Spectrometry: Electron impact mass spectrometry reveals characteristic fragmentation patterns that are useful for identification. smolecule.com The molecular ion peak is a key feature in the spectrum. smolecule.com
X-ray Crystallography: X-ray diffraction studies are invaluable for determining the precise three-dimensional structure, including bond lengths, bond angles, and crystal packing. smolecule.com These studies have confirmed that the bulky tert-butyl group at the 3-position significantly influences the molecule's conformation and how it arranges in a crystal. smolecule.com This steric hindrance affects the orientation of neighboring molecules and plays a role in the formation of hydrogen-bonded networks. smolecule.com
Future research could employ more advanced techniques like solid-state NMR and two-dimensional NMR experiments to further probe the compound's dynamics and intermolecular interactions in different environments.
Predictive Computational Modeling for Derivative Design and Property Prediction
Computational chemistry offers powerful tools for designing novel derivatives of this compound and predicting their properties. Techniques like Density Functional Theory (DFT) and molecular docking can be used to explore structure-activity relationships (SAR) and guide synthetic efforts. nih.govacs.org
By modeling the interactions of pyrazole derivatives with biological targets, researchers can design compounds with enhanced potency and selectivity. nih.gov For instance, the tert-butyl group is known to enhance binding to hydrophobic pockets in protein kinase domains. vulcanchem.com Computational models can help in optimizing the size and nature of substituents on the pyrazole ring to maximize these interactions. nih.govacs.org
Table 1: Key Parameters for Computational Modeling
| Parameter | Description | Relevance to this compound |
| Electronic Properties | Distribution of electron density, HOMO/LUMO energies. | Influences reactivity, stability, and potential for intermolecular interactions. |
| Steric Factors | The spatial arrangement of atoms and groups. | The bulky tert-butyl group significantly impacts molecular conformation and binding capabilities. smolecule.com |
| Lipophilicity | The affinity of a molecule for a lipid environment. | Important for pharmacokinetic properties in drug design; the tert-butyl group enhances lipophilicity. vulcanchem.com |
| Hydrogen Bonding | The ability to form hydrogen bonds as a donor or acceptor. | Crucial for molecular recognition and crystal packing. smolecule.com |
Future computational work could focus on developing more accurate predictive models for a wider range of properties, including solubility, metabolic stability, and toxicity. This will accelerate the discovery of new and useful derivatives.
Expanding Applications in Emerging Fields of Chemical Science
The versatile pyrazole scaffold is a key component in many approved drugs and materials. mdpi.commdpi.comtandfonline.com Derivatives of this compound have the potential to find applications in several emerging areas.
Materials Science: The unique properties of this compound make it a candidate for the development of advanced materials. smolecule.com For example, pyrazole derivatives can be incorporated into polymers to enhance their thermal stability. vulcanchem.com They can also be used to create self-assembled monolayers (SAMs) on surfaces, which have potential applications in biosensors and electronics. vulcanchem.com The tert-butyl group can be advantageous in these applications by minimizing non-specific interactions. vulcanchem.com
Catalysis: Pyrazole derivatives can act as ligands for metal catalysts, influencing their activity and selectivity. Future research could explore the use of this compound and its derivatives in developing novel catalytic systems for a variety of organic transformations.
Medicinal Chemistry: The pyrazole core is present in a wide range of pharmaceuticals, including anti-inflammatory agents, anticancer drugs, and treatments for viral infections. nih.govmdpi.comtandfonline.com The specific substitution pattern of this compound makes it a valuable intermediate in the synthesis of new therapeutic agents. smolecule.com For example, it is a precursor in the development of herbicides and pesticides and serves as a key building block for synthesizing pharmaceutical agents that target inflammatory pathways. smolecule.com The tert-butyl group, in particular, can enhance binding to biological targets. vulcanchem.com
Q & A
Q. What are the most reliable synthetic routes for 3-(tert-Butyl)-5-methyl-1H-pyrazole, and how can purity be validated?
The synthesis typically involves Claisen-Schmidt condensation of tert-butyl ketones with hydrazine derivatives, followed by cyclization under acidic or thermal conditions. For example, analogous pyrazole derivatives are synthesized via hydrazine hydrate treatment of α,β-unsaturated ketones, with intermediates purified via recrystallization . Post-synthesis, purity is validated using thin-layer chromatography (TLC) with solvent systems like toluene/ethyl acetate/water (8.7:1.2:1.1 v/v) and iodine vapor visualization . Melting point analysis and ¹H/¹³C NMR (e.g., δ 1.3 ppm for tert-butyl protons) further confirm structural integrity.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Spectroscopic methods :
- ¹H NMR : Distinct signals for tert-butyl (δ 1.2–1.4 ppm), pyrazole ring protons (δ 6.0–7.0 ppm), and methyl groups (δ 2.1–2.5 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 166 for C₉H₁₄N₂) and fragmentation patterns confirm molecular weight and substituent stability .
- X-ray crystallography : Resolves steric effects of the tert-butyl group on pyrazole ring planarity .
Q. What are the common challenges in optimizing yields during synthesis?
- Steric hindrance : The bulky tert-butyl group may reduce cyclization efficiency. Mitigation includes using high-boiling solvents (e.g., 1,4-dioxane) and extended reflux times .
- Byproduct formation : Competing reactions (e.g., over-alkylation) are minimized via controlled stoichiometry of hydrazine derivatives .
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization of the pyrazole core?
Regioselective C–H activation is achieved using rollover cyclometalation with transition metals (e.g., Pd(II)). For example, phosphine-pyrazole pincer ligands direct metalation to the less hindered C4/C5 positions, enabling targeted modifications (e.g., aryl coupling) . Computational studies (e.g., DFT analysis ) predict energy barriers for σ-bond metathesis pathways, guiding catalyst design .
Q. What methodologies resolve contradictions in reported bioactivity data for pyrazole derivatives?
- In vitro assays : Standardized protocols (e.g., Amplex-Red fluorescence for enzyme inhibition) reduce variability in anticonvulsant or receptor-binding studies .
- Structure-activity relationship (SAR) : Systematic substitution of the tert-butyl or methyl groups isolates electronic vs. steric effects. For instance, replacing tert-butyl with smaller alkyl groups enhances solubility but reduces metabolic stability .
Q. How can computational tools predict the compound’s reactivity and interactions?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the tert-butyl group lowers LUMO energy, enhancing susceptibility to nucleophilic attack at C4 .
- Molecular docking : Models interactions with biological targets (e.g., GABA receptors) by simulating binding affinities and steric complementarity .
Q. What advanced techniques validate metabolic stability in pharmacological studies?
- In vitro microsomal assays : Liver microsomes (human/rodent) assess oxidative metabolism rates. LC-MS/MS quantifies metabolites, with tert-butyl groups often showing slow hydroxylation due to steric shielding .
- Glutathione adduct screening : Traps reactive intermediates (e.g., electrophilic pyrazole metabolites) to evaluate toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
